molecular formula C15H23BN2O3 B14128776 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine CAS No. 1402166-33-9

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine

Cat. No.: B14128776
CAS No.: 1402166-33-9
M. Wt: 290.17 g/mol
InChI Key: QAPOGACSLZPPTD-UHFFFAOYSA-N
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Description

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine is an organic compound that features a boronic ester group attached to a pyridine ring, which is further connected to a morpholine moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group is introduced by reacting a pyridine derivative with a boronic acid or boronic ester under suitable conditions.

    Coupling Reaction: The pyridine-boronic ester intermediate is then coupled with morpholine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can undergo reduction reactions under suitable conditions.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors due to its boronic ester group, which can interact with various biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development, especially in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine involves its interaction with molecular targets through its boronic ester and pyridine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-YL)morpholine is unique due to its combination of a boronic ester, pyridine, and morpholine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry.

Properties

CAS No.

1402166-33-9

Molecular Formula

C15H23BN2O3

Molecular Weight

290.17 g/mol

IUPAC Name

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]morpholine

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)13-11-12(5-6-17-13)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3

InChI Key

QAPOGACSLZPPTD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N3CCOCC3

Origin of Product

United States

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